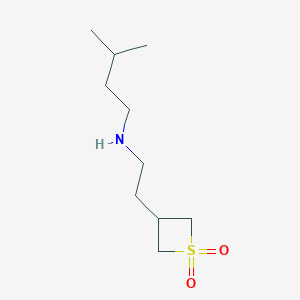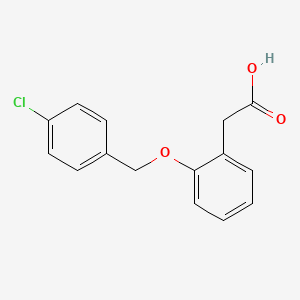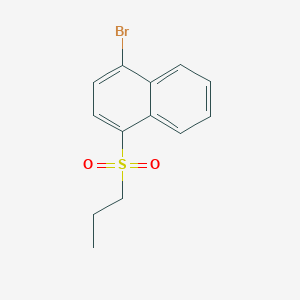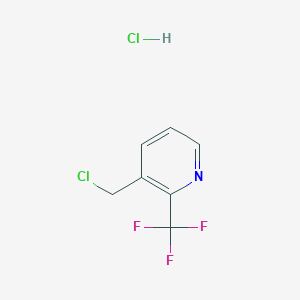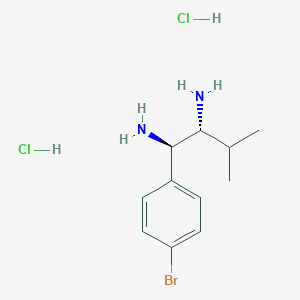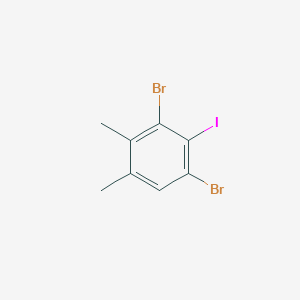
1,3-Dibromo-2-iodo-4,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-iodo-4,5-dimethylbenzene is an organic compound with the molecular formula C8H7Br2I It is a derivative of benzene, where two bromine atoms, one iodine atom, and two methyl groups are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-iodo-4,5-dimethylbenzene can be synthesized through a multi-step process involving the bromination and iodination of dimethylbenzene derivatives. One common method involves the bromination of 1,3-dimethylbenzene (m-xylene) to form 1,3-dibromo-4,5-dimethylbenzene, followed by iodination to introduce the iodine atom at the 2-position .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of specific catalysts, controlled temperatures, and reaction times to achieve the desired substitution pattern on the benzene ring.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-iodo-4,5-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) is commonly used for catalytic hydrogenation.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
1,3-Dibromo-2-iodo-4,5-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-iodo-4,5-dimethylbenzene involves its ability to undergo various chemical reactions due to the presence of reactive bromine and iodine atoms. These halogen atoms can participate in electrophilic aromatic substitution reactions, where they are replaced by other functional groups. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the halogen atoms, which affect the overall electron density of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-4,5-dimethylbenzene: Similar structure but lacks the iodine atom.
1,4-Dibromo-2,5-dimethylbenzene: Different substitution pattern on the benzene ring.
1-Iodo-2,4-dimethylbenzene: Contains only one iodine atom and lacks bromine atoms.
Uniqueness
1,3-Dibromo-2-iodo-4,5-dimethylbenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring, which provides distinct reactivity and potential for diverse chemical transformations. The combination of these halogens with the methyl groups creates a compound with specific electronic and steric properties that can be exploited in various chemical reactions and applications .
Properties
Molecular Formula |
C8H7Br2I |
|---|---|
Molecular Weight |
389.85 g/mol |
IUPAC Name |
1,3-dibromo-2-iodo-4,5-dimethylbenzene |
InChI |
InChI=1S/C8H7Br2I/c1-4-3-6(9)8(11)7(10)5(4)2/h3H,1-2H3 |
InChI Key |
QUVRDURSKSNMKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)Br)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2,3'-Bipyridine]-2'-carboxamide](/img/structure/B12999317.png)
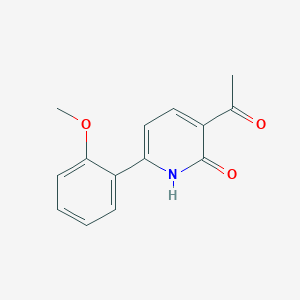
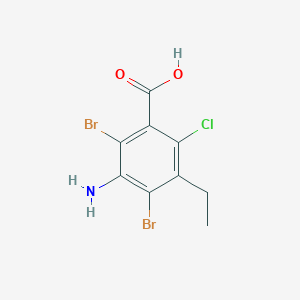
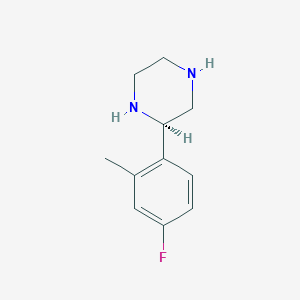
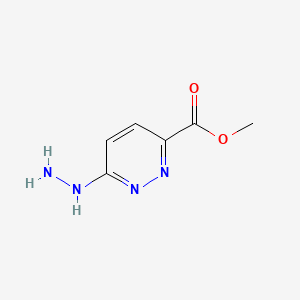
![6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B12999346.png)
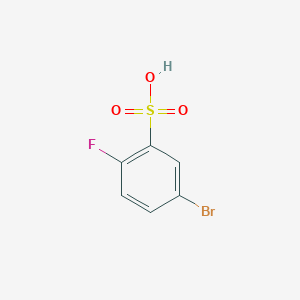
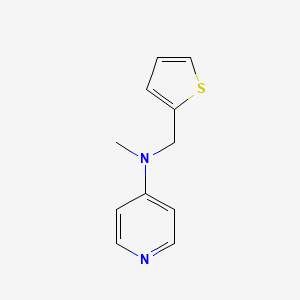
![N-[(2S)-2-[acetyl(ethyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B12999364.png)
